molecular formula C15H19N3O3 B7349120 3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one

カタログ番号 B7349120
分子量: 289.33 g/mol
InChIキー: RKFRAGOOLXKYDO-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPB is a small molecule inhibitor that targets the protein-protein interaction between the E3 ligase HDM2 and the tumor suppressor protein p53. This interaction is crucial in regulating the levels of p53, which plays a vital role in preventing the development of cancer.

作用機序

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one acts as a competitive inhibitor of the HDM2-p53 interaction. HDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the HDM2-p53 interaction, this compound prevents the degradation of p53, leading to its stabilization and accumulation in the cell. The accumulation of p53 in the cell leads to the activation of its downstream targets, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. The inhibition of the HDM2-p53 interaction by this compound leads to the upregulation of p53-dependent genes, such as p21 and Bax, which are involved in cell cycle arrest and apoptosis. Moreover, this compound has been found to induce autophagy in cancer cells, which plays a crucial role in cell survival and death.

実験室実験の利点と制限

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one has several advantages for lab experiments, including its small molecular size, ease of synthesis, and specificity for the HDM2-p53 interaction. However, this compound also has some limitations, including its low solubility in water, which makes it challenging to use in in vivo studies. Moreover, this compound has been found to have off-target effects, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on 3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one. One area of research is the development of more potent and selective inhibitors of the HDM2-p53 interaction. Moreover, the combination of this compound with other chemotherapeutic agents may enhance its efficacy in cancer therapy. Additionally, the use of this compound in combination with immunotherapy may provide a promising approach for cancer treatment. Finally, the development of more efficient synthetic routes for this compound may facilitate its use in in vivo studies.

合成法

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one can be synthesized using a multi-step synthetic route that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-N-ethoxycarbonylbenzimidazole with 3-ethoxypyrrolidine, followed by the reaction with 2-oxoethyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

科学的研究の応用

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in cancer therapy. The inhibition of the HDM2-p53 interaction by this compound leads to the stabilization of p53 levels, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be effective in various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been found to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.

特性

IUPAC Name

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-21-11-7-8-17(9-11)14(19)10-18-13-6-4-3-5-12(13)16-15(18)20/h3-6,11H,2,7-10H2,1H3,(H,16,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRAGOOLXKYDO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。